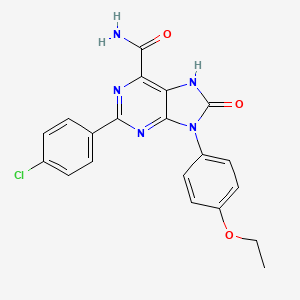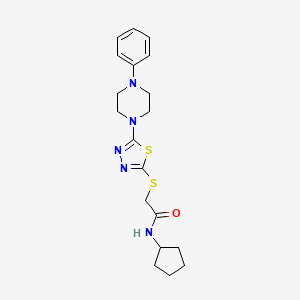
Methyl 6-(butylamino)-5-nitropyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This would include the compound’s systematic name, its molecular formula, and its structure. The structure would show the arrangement of atoms and the bonds between them.
Synthesis Analysis
This would involve a detailed description of the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry would be used to determine the compound’s molecular structure.Chemical Reactions Analysis
This would involve studying the compound’s reactivity, including the types of reactions it undergoes, the conditions under which these reactions occur, and the products formed.Physical And Chemical Properties Analysis
This would include properties such as melting point, boiling point, solubility, and stability, as well as chemical properties like acidity/basicity, reactivity, and chirality.Aplicaciones Científicas De Investigación
Electrocatalytic Carboxylation
A study described the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2, a process relevant to the synthesis of carboxylate compounds from simpler pyridines in the presence of CO2. This research showcases the potential for carbon dioxide utilization in organic synthesis, possibly relating to derivatives similar to "Methyl 6-(butylamino)-5-nitropyridine-3-carboxylate" (Feng, Q., Huang, Ke‐long, Liu, Suqin, & Wang, X., 2010).
Synthesis of Substituted Pyridinones
Research on the synthesis of substituted 1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-ones from 4-aminopyridine, which includes steps potentially analogous to those used in making "Methyl 6-(butylamino)-5-nitropyridine-3-carboxylate", highlights methods for introducing various substituents into the pyridine ring (Bakke, J., Gautun, H. S., & Svensen, Harald, 2003).
Organic Catalysis
A study on zwitterionic salts as mild organocatalysts for transesterification indicates the broader utility of nitrogen-containing heterocycles in catalysis, suggesting that "Methyl 6-(butylamino)-5-nitropyridine-3-carboxylate" could find applications in similar catalytic processes (Ishihara, K., Niwa, Masatoshi, & Kosugi, Yuji, 2008).
Excited-State Proton Transfer
Investigations into excited-state proton transfer in related compounds, such as 2-butylamino-6-methyl-4-nitropyridine N-oxide, have been conducted to understand their photophysical properties, which could be relevant to the study of "Methyl 6-(butylamino)-5-nitropyridine-3-carboxylate" in materials science, particularly in the development of photonic and electronic materials (Szemik-Hojniak, A., Deperasińska, I., Jerzykiewicz, L., Sobota, P., Hojniak, M., Puszko, A., Haraszkiewicz, N., van der Zwan, G., & Jacques, P., 2006).
Safety And Hazards
This would involve a review of the compound’s toxicity, potential health effects, handling precautions, and disposal methods.
Direcciones Futuras
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or further studies to understand the compound’s properties or mechanism of action.
Please consult with a professional chemist or a relevant expert for accurate information. This is a general guideline and may not apply to all compounds. Always follow safety guidelines when handling chemicals.
Propiedades
IUPAC Name |
methyl 6-(butylamino)-5-nitropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4/c1-3-4-5-12-10-9(14(16)17)6-8(7-13-10)11(15)18-2/h6-7H,3-5H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWOGOUUYKXSDFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(C=C(C=N1)C(=O)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-(butylamino)-5-nitropyridine-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-chlorophenyl)-8-ethoxychromeno[2,3-c]pyrazol-3(2H)-one](/img/structure/B2819653.png)
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2819657.png)
![4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2819659.png)
![5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic acid](/img/structure/B2819660.png)

![4-fluoro-N-[3-(3-methoxyanilino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B2819662.png)
![4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B2819663.png)


![N-ethyl-4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate](/img/structure/B2819669.png)

![(3R)-4-Fluoro-2,3-dihydrobenzo[B]furan-3-ylamine hydrochloride](/img/structure/B2819673.png)
![4-({[3-(2-carboxyethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoic acid](/img/structure/B2819674.png)